N'-[(E)-(2-bromophenyl)methylideneamino]-N-(2-methoxyphenyl)oxamide
Description
N'-[(E)-(2-Bromophenyl)methylideneamino]-N-(2-methoxyphenyl)oxamide is a substituted oxamide derivative featuring an (E)-configured benzylideneamino group at the ortho-bromophenyl position and a 2-methoxyphenyl moiety. The oxamide backbone (-N-C(=O)-C(=O)-N-) provides a rigid, planar structure that facilitates hydrogen bonding and π-π interactions, while the bromine atom introduces steric bulk and lipophilicity.
Properties
Molecular Formula |
C16H14BrN3O3 |
|---|---|
Molecular Weight |
376.20 g/mol |
IUPAC Name |
N'-[(E)-(2-bromophenyl)methylideneamino]-N-(2-methoxyphenyl)oxamide |
InChI |
InChI=1S/C16H14BrN3O3/c1-23-14-9-5-4-8-13(14)19-15(21)16(22)20-18-10-11-6-2-3-7-12(11)17/h2-10H,1H3,(H,19,21)(H,20,22)/b18-10+ |
InChI Key |
WHDLLAREWWYHLA-VCHYOVAHSA-N |
Isomeric SMILES |
COC1=CC=CC=C1NC(=O)C(=O)N/N=C/C2=CC=CC=C2Br |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C(=O)NN=CC2=CC=CC=C2Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2-bromophenyl)methylideneamino]-N-(2-methoxyphenyl)oxamide typically involves the condensation reaction between 2-bromobenzaldehyde and 2-methoxyaniline in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting Schiff base is then reacted with oxalyl chloride to form the final oxamide product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced techniques such as continuous flow reactors and automated synthesis systems are employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation, particularly at the oxamide group or hydrazine moiety:
Reduction Reactions
Reduction typically targets the C=N bond or bromophenyl substituent:
| Reaction Type | Reagents | Products | Key Features |
|---|---|---|---|
| C=N Bond Reduction | NaBH₄, LiAlH₄ | Formation of amine derivatives (e.g., secondary amines) | Converts imine to amine, affecting biological activity |
| Bromine Reduction | Hydrogenation | Dehalogenated derivatives (e.g., phenyl analogs) | Simplifies structure for comparative reactivity studies |
Substitution Reactions
The bromophenyl group and oxamide moiety enable nucleophilic aromatic substitution (SNAr) and acylation:
| Reaction Type | Reagents | Products | Key Features |
|---|---|---|---|
| SNAr on Bromophenyl | NaOMe, Kt-Ot-Bu | Substituted phenyl derivatives (e.g., methoxy, ethyl) | Modulates electronic properties for tailored reactivity |
| Acetylation | Acetyl chloride, pyridine | N-acetylated oxamide derivatives | Stabilizes oxamide group; reduces hydrolysis susceptibility |
Hydrolysis
The oxamide group is susceptible to hydrolysis under acidic/basic conditions:
| Hydrolysis Pathway | Conditions | Products | Implications |
|---|---|---|---|
| Acidic Hydrolysis | HCl, H₂O | Amide intermediates (e.g., N-(2-methoxyphenyl)acetamide) | Generates simpler amide derivatives for structural comparison |
| Basic Hydrolysis | NaOH, H₂O | Carboxylic acid derivatives (e.g., N-(2-methoxyphenyl)glycine) | Converts oxamide to carboxylic acid, altering solubility and reactivity |
Metal Complexation
The compound’s imine and oxamide groups enable chelation with transition metals:
Enzyme Inhibition
While primarily a chemical reactivity study, analogous oxamide derivatives show COX-1/COX-2 inhibition , suggesting potential anti-inflammatory mechanisms via binding to enzyme active sites.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds similar to N'-[(E)-(2-bromophenyl)methylideneamino]-N-(2-methoxyphenyl)oxamide exhibit significant anticancer properties. A study highlighted the ability of related oxamide derivatives to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The incorporation of bromine and methoxy groups enhances the biological activity of these compounds by improving their interaction with biological targets, such as enzymes involved in cancer progression .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial potential. Derivatives with similar structural motifs have shown efficacy against various bacterial strains, suggesting that the oxamide structure may contribute to membrane disruption or inhibition of essential bacterial enzymes. This application is particularly relevant in the context of rising antibiotic resistance .
Organic Synthesis
Synthesis of Chiral Compounds
N'-[(E)-(2-bromophenyl)methylideneamino]-N-(2-methoxyphenyl)oxamide serves as a precursor for synthesizing chiral amines and other complex organic molecules. Its ability to form imines makes it a valuable intermediate in asymmetric synthesis, allowing chemists to produce enantiomerically pure compounds that are crucial in pharmaceuticals .
Electrochemical Applications
Recent studies have explored the electrochemical properties of compounds related to N'-[(E)-(2-bromophenyl)methylideneamino]-N-(2-methoxyphenyl)oxamide. These investigations focus on how the compound can be utilized in electrosynthesis, potentially leading to greener chemical processes by reducing the need for hazardous reagents .
Case Studies
Case Study 1: Anticancer Screening
In a detailed case study, researchers synthesized several derivatives of N'-[(E)-(2-bromophenyl)methylideneamino]-N-(2-methoxyphenyl)oxamide and evaluated their cytotoxic effects on human cancer cell lines. The study demonstrated that specific modifications to the compound's structure significantly enhanced its anticancer activity, highlighting the importance of structure-activity relationships in drug design .
Case Study 2: Synthesis Methodology
Another case study focused on the synthesis of this compound through various methods, including microwave-assisted synthesis and traditional reflux techniques. The findings indicated that microwave-assisted methods yielded higher purity and better yields, showcasing advancements in synthetic methodologies that can be applied to similar compounds .
Summary Table of Applications
Mechanism of Action
The mechanism of action of N’-[(E)-(2-bromophenyl)methylideneamino]-N-(2-methoxyphenyl)oxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. The bromophenyl and methoxyphenyl groups play a crucial role in its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Structural Analogues with Halogen Substitutions
Key Observations :
- Backbone Modifications : The oxamide group distinguishes it from acetamide-based inhibitors like Ani9, which lack the dual hydrogen-bonding capability of oxamides .
Analogues with Methoxy/Aryl Modifications
Key Observations :
- Electronic Effects : The 2-methoxyphenyl group in the target compound donates electrons via resonance, contrasting with sulfonyl or trifluoromethyl groups in other oxamides, which withdraw electrons .
- Symmetry : Unlike symmetric bis-bromophenyl oxamides, the asymmetric structure of the target compound may improve selectivity for asymmetric binding pockets .
Physicochemical and Pharmacokinetic Properties
Key Observations :
Biological Activity
N'-[(E)-(2-bromophenyl)methylideneamino]-N-(2-methoxyphenyl)oxamide is a synthetic compound that belongs to the class of Schiff bases. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article provides an overview of the biological activity associated with this specific compound, supported by research findings and data tables.
Chemical Structure and Properties
The molecular formula of N'-[(E)-(2-bromophenyl)methylideneamino]-N-(2-methoxyphenyl)oxamide is C23H22BrN3O4, with a molecular weight of 516.4 g/mol. The structure features a bromophenyl group and a methoxyphenyl group linked through an oxamide functional group, which is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C23H22BrN3O4 |
| Molecular Weight | 516.4 g/mol |
| IUPAC Name | N'-[(E)-(2-bromophenyl)methylideneamino]-N-(2-methoxyphenyl)oxamide |
Biological Activity Overview
Research indicates that Schiff bases and their derivatives exhibit a wide range of biological activities. The following sections summarize key findings related to the biological activity of N'-[(E)-(2-bromophenyl)methylideneamino]-N-(2-methoxyphenyl)oxamide.
Antimicrobial Activity
Studies have shown that Schiff bases often possess significant antimicrobial properties. For instance, compounds similar to N'-[(E)-(2-bromophenyl)methylideneamino]-N-(2-methoxyphenyl)oxamide have demonstrated effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. This activity is attributed to their ability to disrupt bacterial cell membranes and inhibit essential metabolic processes.
- Case Study: A study evaluating similar Schiff bases found that they exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting that the presence of the bromine atom enhances this effect due to increased lipophilicity and membrane penetration .
Anticancer Properties
The anticancer potential of Schiff bases has been extensively investigated, with several studies reporting their ability to induce apoptosis in cancer cells.
- Research Findings: In vitro studies have indicated that derivatives of Schiff bases can inhibit the proliferation of various cancer cell lines, including leukemia and breast cancer cells. The mechanism involves the induction of oxidative stress leading to cell cycle arrest and apoptosis .
Anti-inflammatory Effects
Some Schiff bases have also been reported to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).
- Example: Research on related compounds has shown that they can significantly reduce inflammation markers in animal models, indicating potential therapeutic applications in treating inflammatory diseases .
Mechanistic Studies
Mechanistic studies involving N'-[(E)-(2-bromophenyl)methylideneamino]-N-(2-methoxyphenyl)oxamide suggest that its biological effects may be mediated through interactions with DNA and proteins.
Q & A
Q. Table 1: Metabolite Formation in Hepatic Microsomes
| Species | o-Anisidine (µM) | o-Aminophenol (µM) | CYP Isoform |
|---|---|---|---|
| Rat | 12.4 ± 1.2 | 5.1 ± 0.8 | CYP2E1 |
| Rabbit | 8.9 ± 0.7 | 15.3 ± 1.5 | CYP1A1/2 |
What experimental strategies address contradictions in CYP enzyme involvement?
Answer :
Discrepancies in CYP contributions (e.g., reductive vs. oxidative metabolism) require:
Enzyme Inhibition Assays : Use selective inhibitors (e.g., ketoconazole for CYP3A4) to block specific pathways.
Induction Studies : Compare metabolite profiles in microsomes from β-NF (CYP1A1/2-induced) vs. ethanol-treated (CYP2E1-induced) rats.
NADPH Dependency Tests : Confirm enzymatic vs. spontaneous reactions by omitting NADPH in controls .
How can computational modeling predict biological activity of this compound?
Answer :
Molecular docking and QSAR models are used to predict interactions with targets like ANO1 (a calcium-activated chloride channel).
- Protocol :
- Optimize geometry using DFT (B3LYP/6-31G* basis set).
- Dock into ANO1’s active site (PDB: 5OYB) with AutoDock Vina.
- Validate with experimental IC₅₀ data from patch-clamp assays (e.g., Ani9 inhibitor comparison) .
Key Finding : The bromophenyl group enhances hydrophobic interactions with ANO1’s transmembrane domain.
What analytical techniques validate purity and stability under varying pH conditions?
Q. Answer :
- HPLC-MS : Use a C18 column (acetonitrile/0.1% formic acid gradient) to detect degradation products (e.g., hydrolysis of the oxamide bond at pH < 4).
- NMR (¹H/¹³C) : Monitor Schiff base stability; look for peak shifts in D₂O (indicates hydrolysis).
- Accelerated Stability Studies : Store at 40°C/75% RH for 4 weeks; ≤5% degradation indicates suitability for long-term assays .
How does the compound’s electronic structure influence its reactivity?
Answer :
The electron-withdrawing bromine and methoxy groups create a polarized C=N bond, enhancing electrophilicity.
- UV-Vis Spectroscopy : λmax at 320 nm (π→π* transition) correlates with conjugation length.
- Cyclic Voltammetry : Oxidation peak at +0.85 V (vs. Ag/AgCl) confirms susceptibility to redox reactions .
What are the best practices for handling discrepancies in crystallographic data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
